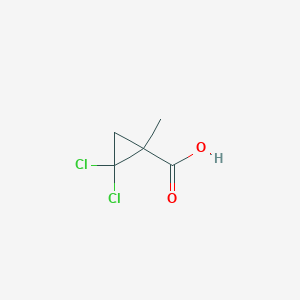

2,2-Dichloro-1-methylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2,2-dichloro-1-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUUWIKPBYWKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932385 | |

| Record name | 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-14-9 | |

| Record name | 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-dichloro-1-methylcyclopropanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The document details a robust synthetic protocol for its preparation and outlines the analytical techniques used for its thorough characterization. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a cyclopropane derivative of significant interest in medicinal chemistry and organic synthesis. Its rigid, three-membered ring structure, combined with the presence of reactive chloro and carboxylic acid functional groups, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide serves as a technical resource for researchers, providing detailed methodologies for its synthesis and comprehensive data for its characterization.

Synthesis of this compound

The primary route for the synthesis of this compound involves the addition of dichlorocarbene to a suitable alkene precursor. A common and efficient method for generating dichlorocarbene is through the reaction of chloroform with a strong base, often under phase-transfer catalysis (PTC) conditions.

2.1. General Reaction Scheme

The overall synthesis can be depicted as a two-step process: (1) dichlorocyclopropanation of a methacrylic acid ester, followed by (2) hydrolysis of the resulting ester to yield the target carboxylic acid.

Caption: Synthetic workflow for this compound.

2.2. Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

-

To a stirred solution of methyl methacrylate (1.0 eq) in chloroform (CHCl₃), a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) (0.02 eq) is added.

-

A concentrated aqueous solution of sodium hydroxide (NaOH) (50% w/w) is added dropwise to the mixture at a temperature maintained between 20-30°C.

-

The reaction mixture is stirred vigorously for 4-6 hours at room temperature.

-

After the reaction is complete, the mixture is diluted with water and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

-

The crude ester from Step 1 is dissolved in a suitable solvent such as methanol.

-

An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is heated to reflux for 2-4 hours.

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is then acidified to a pH of approximately 1 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid. A patent describing a similar procedure reports a yield of 86.2% with a purity of >95%.[1]

Characterization

The synthesized this compound is characterized by its physical properties and various spectroscopic techniques.

3.1. Physical Properties

The known physical properties of the compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆Cl₂O₂ | [2] |

| Molecular Weight | 169.01 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 85 °C / 8 mmHg | [1] |

3.2. Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the diastereotopic methylene protons of the cyclopropane ring, in addition to a broad singlet for the carboxylic acid proton. The carboxylic acid proton typically appears far downfield.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the methylene carbon, the quaternary cyclopropane carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to appear in the downfield region typical for carboxylic acids.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in the molecule. The expected characteristic absorption bands are listed below.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C-O (Carboxylic Acid) | 1210-1320 | Medium |

| C-Cl | 600-800 | Medium to strong |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the methyl ester, methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, the molecular weight is 183.03 g/mol .[3] The mass spectrum of the carboxylic acid would show a molecular ion peak corresponding to its molecular weight of 169.01 g/mol , along with characteristic isotopic peaks due to the presence of two chlorine atoms.[2]

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and outlined the key analytical techniques for its characterization. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation and verification of this important chemical intermediate. Further research to obtain and publish high-resolution experimental spectra will be beneficial to the scientific community.

References

Physical and chemical properties of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid, a halogenated cyclopropane derivative of interest in organic synthesis and potential pharmaceutical applications. This document details the compound's known physical characteristics, provides insights into its chemical behavior, and outlines a detailed experimental protocol for its synthesis and purification. Spectroscopic data, based on characteristic values for similar structures, are also presented to aid in analytical identification.

Introduction

This compound (CAS No. 1447-14-9) is a cyclopropane-containing carboxylic acid. The strained three-membered ring and the presence of two chlorine atoms on the same carbon, along with a carboxylic acid functional group, impart unique chemical reactivity and physical properties to this molecule.[1] Cyclopropane derivatives are found in a variety of biologically active compounds and are utilized as building blocks in the synthesis of complex organic molecules.[2] This guide aims to consolidate the available technical information on this compound to support research and development activities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Due to the limited availability of experimental data in the literature, some properties are estimated based on the behavior of structurally similar compounds.

Physical Properties

The known physical properties of the compound are summarized in Table 1. It is a solid at room temperature with a melting point in the range of 60-65 °C.[3]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1447-14-9 | [4] |

| Molecular Formula | C₅H₆Cl₂O₂ | [4] |

| Molecular Weight | 169.01 g/mol | [4] |

| Appearance | Solid | [1] |

| Melting Point | 60-65 °C | [3] |

| Boiling Point | 85 °C at 8 mmHg | [3] |

Chemical Properties

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid |

| SMILES | CC1(C(=O)O)CC1(Cl)Cl |

| InChI | InChI=1S/C5H6Cl2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) |

Solubility

Table 3: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar carboxylic acid group allows for some interaction with water, but the nonpolar dichloromethylcyclopropane moiety limits overall solubility. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the carboxylic acid group. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |

| Dichloromethane, Chloroform | Soluble | Halogenated solvents that can dissolve the dichlorinated portion of the molecule. |

| Hexane, Toluene | Sparingly to moderately soluble | The nonpolar nature of these solvents makes them less ideal for dissolving the polar carboxylic acid. |

Acidity (pKa)

The pKa value for this compound has not been experimentally reported. However, the presence of two electron-withdrawing chlorine atoms on the carbon adjacent to the carboxylic acid group is expected to increase its acidity compared to unsubstituted cyclopropanecarboxylic acid (pKa ≈ 4.8). The inductive effect of the chlorine atoms stabilizes the carboxylate anion, thus lowering the pKa.

Experimental Protocols

The following section details a likely experimental protocol for the synthesis and purification of this compound, adapted from a patented method and general organic chemistry procedures.[9]

Synthesis of this compound

This synthesis involves the dichlorocyclopropanation of a suitable alkene precursor followed by hydrolysis of the resulting ester. A plausible route starts from tiglic acid, which is first esterified and then subjected to dichlorocyclopropanation.

Materials:

-

Tiglic acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Chloroform

-

Sodium hydroxide

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Esterification of Tiglic Acid: In a round-bottom flask, dissolve tiglic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the methyl tiglate with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Dichlorocyclopropanation: To a vigorously stirred solution of methyl tiglate in chloroform, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature between 20-30 °C. Stir vigorously for 4-6 hours. After the reaction is complete, add water to dissolve the precipitated salts and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Hydrolysis to the Carboxylic Acid: The crude methyl 2,2-dichloro-1-methylcyclopropanecarboxylate obtained from the previous step is dissolved in a mixture of methanol and a 10% aqueous sodium hydroxide solution. The mixture is refluxed for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: After cooling the reaction mixture, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 1 with concentrated hydrochloric acid while cooling in an ice bath. The precipitated this compound is then extracted with dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification

The crude solid can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene/hexane or ethanol/water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Analysis

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and a series of multiplets for the diastereotopic methylene protons of the cyclopropane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two cyclopropyl carbons, the quaternary carbon bearing the chlorine atoms, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10] A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[7] C-Cl stretching vibrations will be observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[11]

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

References

- 1. spectrabase.com [spectrabase.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. spectrabase.com [spectrabase.com]

- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dichloro-1-methylcyclopropanecarboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. This information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1447-14-9[1][2] |

| Molecular Formula | C₅H₆Cl₂O₂[1][2][3] |

| Molecular Weight | 169.01 g/mol [1][2] |

| Appearance | Solid[1] |

| Melting Point | 60-65 °C[1] |

| Boiling Point | 85 °C at 8 mmHg[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet, broad | 1H | -COOH |

| ~1.8 - 2.2 | Doublet | 1H | Cyclopropyl CH aHb |

| ~1.4 - 1.7 | Doublet | 1H | Cyclopropyl CHaH b |

| ~1.5 | Singlet | 3H | -CH₃ |

Rationale for Prediction:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift.

-

The diastereotopic methylene protons on the cyclopropane ring will exhibit geminal coupling, resulting in two doublets. Their exact chemical shifts are influenced by the anisotropic effects of the carbonyl group and the chlorine atoms.

-

The methyl group, being attached to a quaternary carbon, will appear as a singlet.

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 - 180 | C =O |

| ~60 - 70 | -C Cl₂ |

| ~30 - 40 | C -CH₃ |

| ~25 - 35 | -C H₂- |

| ~15 - 25 | -C H₃ |

Rationale for Prediction:

-

The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for such functional groups.

-

The carbon atom bearing two chlorine atoms will be significantly deshielded.

-

The quaternary carbon attached to the methyl and carboxyl groups will be in the aliphatic region.

-

The methylene carbon of the cyclopropane ring will also be in the aliphatic region.

-

The methyl carbon will appear at a characteristic upfield chemical shift.

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1200-1300 | Medium | C-O stretch |

| ~800-900 | Medium-Strong | C-Cl stretch |

Rationale for Prediction:

-

Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding.

-

A strong carbonyl (C=O) absorption is characteristic of carboxylic acids.

-

The C-O stretching vibration will also be present.

-

The presence of two chlorine atoms will give rise to characteristic C-Cl stretching bands.

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 168/170/172 | Low | [M]⁺ (Molecular ion with isotope pattern for 2 Cl) |

| 151/153 | Medium | [M - OH]⁺ |

| 123/125 | Medium | [M - COOH]⁺ |

| 88 | Strong | [M - COOH - Cl]⁺ |

Rationale for Prediction:

-

The mass spectrum of the methyl ester of the target compound is available and shows a clear molecular ion peak.[4] For the carboxylic acid, the molecular ion is also expected, exhibiting the characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).

-

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).

-

Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment is also a likely fragmentation pathway. PubChem provides predicted m/z values for various adducts, including [M+H]⁺ at 168.98177.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization: Use a standard EI energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-250).

-

Data Acquisition and Processing: Acquire the mass spectrum and process the data to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Structural elucidation from spectroscopic data.

References

An In-depth Technical Guide to 2,2-Dichloro-1-methyl-cyclopropanecarboxylic Acid (CAS 1447-14-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and known applications of 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid (CAS number 1447-14-9). The information is compiled and presented to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is a solid organic compound.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1447-14-9 | [2] |

| Molecular Formula | C₅H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 169.01 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 85 °C at 8 mmHg | [1] |

| SMILES String | CC1(CC1(Cl)Cl)C(O)=O | [2] |

| InChI Key | BIUUWIKPBYWKEQ-UHFFFAOYSA-N | [2] |

Safety and Handling

2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this chemical.

Hazard Classification

The compound is classified as follows:

The signal word for this chemical is "Warning".[1][2]

Hazard and Precautionary Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

When handling 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid, the following personal protective equipment is recommended:[1][2]

-

Respiratory Protection: Dust mask type N95 (US)

-

Eye Protection: Eyeshields

-

Hand Protection: Gloves

Storage

Store in a cool, dry, and well-ventilated area.[3] It is classified under Storage Class 11: Combustible Solids.[1][2]

Toxicological Information

Applications and Experimental Use

Synthesis of Amyloid-β Production Inhibitors

A significant application of 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is in the solid-phase synthesis of α-hydroxy esters. These esters have been identified as inhibitors of amyloid-β production, suggesting a potential role for this compound in the research and development of therapeutics for Alzheimer's disease.

Precursor for 1-Methylcyclopropanecarboxylic Acid

2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid serves as a starting material in the synthesis of 1-Methylcyclopropanecarboxylic acid.[5] The general procedure for this synthesis is outlined below.

A general procedure for the synthesis of 1-methylcyclopropane-1-carboxylic acid from 2,2-dichloro-1-methylcyclopropanecarboxylic acid involves a reaction with sodium metal in anhydrous toluene under a nitrogen atmosphere.[5] The reaction mixture is heated, and after completion, concentrated hydrochloric acid is added to adjust the pH to 1.[5] The final product is then extracted with dichloromethane, dried, and the solvent is evaporated.[5]

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis of 1-Methylcyclopropanecarboxylic acid.

Signaling Pathways

While 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is utilized in the synthesis of inhibitors of amyloid-β production, specific details of its direct interaction with or influence on biological signaling pathways have not been identified in the reviewed literature. Its role appears to be that of a chemical precursor rather than a direct biological modulator in this context.

Conclusion

2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid is a valuable chemical intermediate, particularly in the synthesis of compounds with potential therapeutic applications. While its chemical and physical properties are well-documented, comprehensive toxicological data and detailed experimental protocols for its analysis are not widely available. Researchers and drug development professionals should handle this compound with appropriate safety precautions, as outlined in this guide, and be aware of the gaps in the existing public data. Further research into its biological activity and toxicological profile would be beneficial for a more complete understanding of this molecule.

References

- 1. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | C6H8Cl2O2 | CID 74051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Crystal Structure of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available structural information, synthesis, and general analytical workflow for 2,2-dichloro-1-methylcyclopropanecarboxylic acid. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Protein Data Bank (PDB), have revealed no publicly available, experimentally determined crystal structure for this compound. Consequently, this document provides a summary of its known chemical properties, a detailed synthesis protocol, and a generalized experimental workflow for its crystallographic analysis, should crystals become available.

Chemical and Physical Properties

This compound is a solid carboxylic acid derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆Cl₂O₂ | [2][3] |

| Molecular Weight | 169.01 g/mol | [1][3] |

| CAS Number | 1447-14-9 | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 60-65 °C | [1] |

| Boiling Point | 85 °C at 8 mmHg | [1] |

| SMILES String | CC1(C(=O)O)CC1(Cl)Cl | |

| InChI Key | BIUUWIKPBYWKEQ-UHFFFAOYSA-N |

Synthesis Protocol

A method for the preparation of this compound has been described, which involves the acidification of its corresponding salt. The following protocol is adapted from the disclosed methodology.

Materials:

-

Aqueous solution of the sodium salt of this compound

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

The aqueous phase containing the sodium salt of this compound is placed in a reaction vessel equipped with a stirrer.

-

While stirring, concentrated hydrochloric acid is added dropwise to the solution until the pH reaches 1.

-

The mixture is stirred for an additional 30 minutes to ensure complete protonation.

-

The acidified solution is then transferred to a separatory funnel and extracted with dichloromethane.

-

The organic phases are combined and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is removed from the filtrate by evaporation under reduced pressure using a rotary evaporator to yield this compound.

General Experimental Workflow for Crystal Structure Determination

While a specific crystal structure for this compound is not available, the following outlines a standard workflow for its determination via single-crystal X-ray diffraction.

Detailed Methodologies for Key Experiments:

-

Crystallization : The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. For a small molecule like this compound, techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution would be employed. A variety of solvents and solvent mixtures would be screened to find conditions that promote the growth of well-ordered, single crystals of suitable size for diffraction.

-

Data Collection : A suitable single crystal would be mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data (intensities and positions of the Bragg reflections) are processed to determine the unit cell parameters and space group. The initial arrangement of atoms in the unit cell (the crystal structure) is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation : The final refined structure is validated using various crystallographic metrics to ensure its chemical and geometric sensibility. The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Logical Relationship of Synthesis and Analysis

The synthesis of the compound is a prerequisite for its structural analysis. The purity of the synthesized compound directly impacts the success of crystallization and subsequent structure determination.

References

A Technical Guide to Determining the Solubility of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and a framework for researchers to generate and present their own findings.

Introduction

This compound is a cyclopropane derivative containing a carboxylic acid functional group. Its unique structure, featuring a strained three-membered ring and electron-withdrawing chlorine atoms, influences its physicochemical properties, including solubility. Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. The polarity of the carboxylic acid group suggests some degree of solubility in polar organic solvents, while the dichloromethylcyclopropane moiety may contribute to solubility in less polar environments.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Acetone | 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | 25 | e.g., HPLC | ||

| e.g., Dichloromethane | 25 | e.g., Gravimetric | ||

| e.g., Toluene | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Methanol | 25 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | |||

| e.g., N,N-Dimethylformamide (DMF) | 25 |

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid compound, such as this compound, in an organic solvent.

3.1. Qualitative Solubility Assessment

A preliminary qualitative assessment can provide a rapid indication of solubility.

-

Procedure:

-

Place approximately 15 mg of finely powdered this compound into a small test tube.[1]

-

Add the selected organic solvent dropwise (approximately 0.5 mL total), agitating the mixture after each addition.[1]

-

Observe if the solid dissolves completely. If it does not, gentle warming in a water bath may be applied. If the solid dissolves upon warming, the solution should be cooled to room temperature to check for precipitation.[1]

-

Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."

-

3.2. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, thermostatted vessel. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

The solubility is expressed as the concentration of the saturated solution at the given temperature.

-

3.3. Acid-Base Solubility Tests

Given the carboxylic acid functionality, acid-base solubility tests can provide valuable information. While typically performed in aqueous solutions, the principles can be adapted to understand potential interactions in basic organic solvents.[2][3][4]

-

Procedure for Basic Solvents:

-

Test the solubility of the compound in an inert organic solvent (e.g., toluene).

-

Test the solubility in a basic organic solvent (e.g., pyridine or an amine-containing solvent). An increase in solubility in the basic solvent compared to the inert solvent suggests an acid-base interaction.

-

This can be further investigated by testing solubility in aqueous solutions of 5% NaOH and 5% NaHCO3. Solubility in 5% NaOH but not in the weaker base 5% NaHCO3 can help to estimate the pKa of the carboxylic acid.[2][3][4]

-

3.4. Analytical Methods for Concentration Measurement

Several analytical techniques can be employed to determine the concentration of the saturated solution obtained from the shake-flask method.[5]

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound in the mobile phase should be prepared. The saturated solution is then diluted and injected into the HPLC system to determine its concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the solute.[6] An internal standard with a known concentration is added to the saturated solution, and the concentration of the analyte is determined by comparing the integral of a characteristic peak of the analyte to that of the internal standard.[6]

-

Gravimetric Analysis: This is a simpler but potentially less accurate method. A known volume of the filtered saturated solution is carefully evaporated to dryness under reduced pressure, and the mass of the remaining solid residue is measured.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific solubility data for this compound in organic solvents is not currently well-documented, this guide provides researchers with the necessary experimental protocols to generate this valuable information. The choice of method will depend on the required accuracy and available analytical instrumentation. Consistent application of these methodologies will contribute to a better understanding of the physicochemical properties of this compound, aiding in its effective use in research and development.

References

An In-depth Technical Guide to the Stereoisomers of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1-methylcyclopropanecarboxylic acid is a chiral molecule of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex chemical entities. Its rigid cyclopropane framework and the presence of a stereocenter at the C1 position make its stereoisomers valuable precursors in the development of novel agrochemicals and pharmaceuticals. The specific spatial arrangement of the substituents can lead to distinct biological activities, making the separation and characterization of the individual enantiomers a critical step in research and development.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their physicochemical properties, proposed experimental protocols for their synthesis and separation, and analytical methods for their characterization.

Stereochemistry

This compound possesses a single chiral center at the C1 carbon of the cyclopropane ring. This gives rise to a pair of enantiomers: (1R)-2,2-dichloro-1-methylcyclopropanecarboxylic acid and (1S)-2,2-dichloro-1-methylcyclopropanecarboxylic acid. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties, with the exception of their interaction with plane-polarized light (optical activity).

Caption: Enantiomers of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Racemic Mixture | (1R)-Enantiomer (Expected) | (1S)-Enantiomer (Expected) |

| Molecular Formula | C₅H₆Cl₂O₂ | C₅H₆Cl₂O₂ | C₅H₆Cl₂O₂ |

| Molecular Weight | 169.01 g/mol [1] | 169.01 g/mol | 169.01 g/mol |

| Melting Point | 60-65 °C | Similar to racemate | Similar to racemate |

| Boiling Point | 85 °C at 8 mmHg | Similar to racemate | Similar to racemate |

| Specific Rotation ([α]D) | 0° | Positive value | Negative value of equal magnitude |

| CAS Number | 1447-14-9[1] | Not available | Not available |

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of gem-dihalocyclopropanes is the reaction of an alkene with a haloform in the presence of a strong base. For the title compound, this would involve the reaction of tiglic acid (or its ester) with chloroform.

Protocol:

-

To a stirred solution of methyl tiglate (1 equivalent) and chloroform (3 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (4 equivalents) and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 equivalents).

-

Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.

-

Hydrolyze the crude ester by refluxing with an excess of sodium hydroxide in a methanol/water mixture.

-

After hydrolysis, remove the methanol, acidify the aqueous solution with concentrated hydrochloric acid, and extract the product with dichloromethane.

-

Dry the organic extract and evaporate the solvent to yield racemic this compound, which can be further purified by recrystallization.

Caption: Synthetic workflow for racemic acid.

Chiral Resolution by Diastereomeric Salt Formation

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Cinchona alkaloids, such as cinchonidine, are often effective for the resolution of carboxylic acids.

Protocol:

-

Dissolve the racemic this compound (1 equivalent) in a suitable solvent, such as methanol or acetonitrile.

-

In a separate flask, dissolve a sub-stoichiometric amount (0.5-0.8 equivalents) of a chiral resolving agent, for example, (–)-cinchonidine, in the same solvent, with gentle heating if necessary.

-

Slowly add the resolving agent solution to the racemic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The mother liquor, enriched in the other diastereomer, can be collected for subsequent recovery.

-

To liberate the enantiomerically enriched carboxylic acid, suspend the diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl).

-

Extract the free acid with an organic solvent like dichloromethane, dry the organic layer, and remove the solvent.

-

The enantiomeric excess (e.e.) of the resolved acid should be determined by chiral HPLC or by NMR using a chiral solvating agent.

-

The resolving agent can be recovered from the aqueous layer by basification and extraction.

Caption: General workflow for chiral resolution.

Analytical Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the preferred method for determining the enantiomeric excess of the resolved acid. A chiral stationary phase (CSP) is used to differentiate between the two enantiomers.

Table 2: Representative Chiral HPLC Method

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol with a small percentage of trifluoroacetic acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of the enantiomers are identical, the use of a chiral solvating agent or a chiral derivatizing agent can be employed to distinguish them. The chemical shifts of the protons and carbons proximate to the stereocenter will differ for the two enantiomers in a chiral environment.

Mass Spectrometry (MS)

The mass spectrum of the racemic acid and its individual enantiomers will be identical. The NIST WebBook reports a mass spectrum for the methyl ester of this compound, which can serve as a reference for the fragmentation pattern.[2]

Conclusion

The stereoisomers of this compound represent important chiral building blocks. While specific data on the individual enantiomers are scarce in public literature, established methods for the synthesis of the racemic compound and its subsequent chiral resolution provide a clear pathway for their preparation and study. The protocols and data presented in this guide, based on analogous systems, offer a solid foundation for researchers and drug development professionals to explore the potential of these valuable stereoisomers. Further research is warranted to fully characterize the individual enantiomers and elucidate their specific properties and applications.

References

Dawn of a New Synthesis: An In-depth Technical Guide to the Early Literature on Dichloromethylcyclopropanes

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichloromethylcyclopropanes, a class of compounds with significant potential in medicinal chemistry and materials science, has a rich history rooted in the mid-20th century. This technical guide delves into the seminal early literature, providing a comprehensive overview of the foundational methods, detailed experimental protocols, and the quantitative data that paved the way for modern advancements in this field.

The Genesis of Dichlorocyclopropanation: The Doering-Hoffmann Reaction

The cornerstone of dichloromethylcyclopropane synthesis was laid in 1954 by W. von E. Doering and A. K. Hoffmann.[1] Their groundbreaking work detailed the addition of dichlorocarbene (:CCl₂) to olefins, a method that remains a fundamental strategy in organic synthesis. The reaction's elegance lies in the in-situ generation of the highly reactive dichlorocarbene intermediate from readily available chloroform.

The core of the Doering-Hoffmann protocol involves the reaction of an alkene with chloroform in the presence of a strong, non-aqueous base, typically potassium t-butoxide.[1] The reaction proceeds via an α-elimination mechanism.

Reaction Pathway:

The mechanism involves the deprotonation of chloroform by the strong base to form the trichloromethyl anion, which then undergoes α-elimination of a chloride ion to generate the electrophilic dichlorocarbene. This highly reactive species is immediately trapped by the alkene in a concerted [1+2] cycloaddition to furnish the dichloromethylcyclopropane product. A key feature of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][3][4]

Quantitative Data from Early Studies

The pioneering work of Doering and Hoffmann provided the first quantitative insights into the scope and efficiency of this new synthetic method. The following table summarizes the yields of dichlorocyclopropanes obtained from various olefins as reported in their 1954 publication.

| Alkene | Dichloromethylcyclopropane Product | Yield (%) |

| Cyclohexene | 7,7-Dichloronorcarane | 63 |

| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | 55 |

| 2-Methyl-2-butene | 1,1-Dichloro-2,2,3-trimethylcyclopropane | 72 |

| Styrene | 1,1-Dichloro-2-phenylcyclopropane | 58 |

| cis-Stilbene | cis-1,1-Dichloro-2,3-diphenylcyclopropane | 45 |

| trans-Stilbene | trans-1,1-Dichloro-2,3-diphenylcyclopropane | 60 |

Table 1: Yields of Dichlorocyclopropanes from Various Alkenes using the Doering-Hoffmann Protocol.[1]

Detailed Experimental Protocols from the Seminal Literature

For researchers aiming to replicate or build upon these foundational studies, the following detailed experimental protocol for the synthesis of 7,7-dichloronorcarane from cyclohexene is provided, as adapted from the original 1954 publication by Doering and Hoffmann.

Synthesis of 7,7-Dichloronorcarane

Materials:

-

Cyclohexene

-

Chloroform (reagent grade, dried over anhydrous calcium chloride)

-

Potassium t-butoxide

-

Anhydrous ether

-

Ice bath

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

Procedure:

-

A solution of cyclohexene (0.5 mole) in 100 mL of anhydrous ether is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

-

The flask is cooled in an ice bath, and a solution of potassium t-butoxide (0.6 mole) in 150 mL of anhydrous ether is added with vigorous stirring.

-

A solution of chloroform (0.75 mole) in 50 mL of anhydrous ether is then added dropwise to the cooled and stirred suspension over a period of 2 hours.

-

After the addition is complete, the reaction mixture is allowed to come to room temperature and is stirred for an additional 12 hours.

-

Water is carefully added to decompose the excess potassium t-butoxide and the reaction products.

-

The ethereal layer is separated, and the aqueous layer is extracted with two 50 mL portions of ether.

-

The combined ethereal extracts are washed with water, dried over anhydrous magnesium sulfate, and the ether is removed by distillation.

-

The residue is distilled under reduced pressure to yield 7,7-dichloronorcarane.

Experimental Workflow:

Early Alternative Methods for Dichlorocarbene Generation

While the chloroform-strong base method became the standard, early literature also explored other routes to generate dichlorocarbene, albeit with less widespread adoption. These included:

-

From Ethyl Trichloroacetate: Treatment of ethyl trichloroacetate with sodium methoxide was shown to produce dichlorocarbene.[5]

-

From Phenyl(trichloromethyl)mercury: The thermal decomposition of phenyl(trichloromethyl)mercury also served as a source of dichlorocarbene.[5]

These alternative methods, while historically significant, were often limited by the availability or toxicity of the starting materials.

Evolution of the Methodology: The Advent of Phase-Transfer Catalysis

A significant advancement in the synthesis of dichloromethylcyclopropanes came with the application of phase-transfer catalysis (PTC). This technique, developed later, allowed for the use of aqueous sodium hydroxide as the base, simplifying the procedure and avoiding the need for strictly anhydrous conditions. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion into the organic phase where it can react with chloroform to generate dichlorocarbene.[5]

Logical Relationship of Synthetic Methods:

This in-depth guide provides a focused look at the seminal literature that established the field of dichloromethylcyclopropane synthesis. For researchers and professionals in drug development, understanding these foundational principles is crucial for the rational design and synthesis of novel therapeutic agents and advanced materials. The detailed protocols and quantitative data from these early studies continue to be a valuable resource for the modern chemist.

References

An In-depth Technical Guide to the Reactivity of the Cyclopropane Ring in 2,2-Dichloro-1-methylcyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the cyclopropane ring in 2,2-dichloro-1-methylcyclopropanecarboxylic acid. This compound serves as a valuable synthetic intermediate, and understanding its chemical behavior is crucial for its effective utilization in research and drug development. This document details the primary reaction pathways, including the notable reductive dechlorination that preserves the three-membered ring, and explores the potential for ring-opening reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate practical application.

Introduction

This compound is a substituted cyclopropane derivative featuring a gem-dichloro moiety, a methyl group, and a carboxylic acid function. The inherent ring strain of the cyclopropane ring, combined with the electronic effects of its substituents, imparts a unique and synthetically useful reactivity profile. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group, juxtaposed with the electron-donating methyl group, creates a complex electronic environment that dictates the molecule's stability and reaction pathways. This guide focuses on the key transformations involving the cyclopropane ring, providing a foundational understanding for its application in the synthesis of more complex molecules, including pharmaceutical intermediates.

Core Reactivity: Reductive Dechlorination

The most prominently documented reaction of this compound is its reductive dechlorination to yield 1-methylcyclopropanecarboxylic acid. This transformation is significant as it allows for the removal of the chlorine atoms while retaining the valuable cyclopropane core. This reaction is a key step in the synthesis of 1-methylcyclopropanecarboxylic acid, an important intermediate in the pharmaceutical and fine chemical industries.[1]

The reaction proceeds via treatment with a reducing agent, with metallic sodium being a commonly employed reagent. This process is a type of reductive dehalogenation, a well-established method in organic synthesis for the cleavage of carbon-halogen bonds.[2]

Reaction Pathway: Reductive Dechlorination

The overall transformation can be depicted as follows:

Caption: Reductive Dechlorination of this compound.

Quantitative Data

The synthesis of 1-methylcyclopropanecarboxylic acid from its dichlorinated precursor has been reported with high efficiency.

| Starting Material | Product | Reagent | Yield | Purity | Reference |

| This compound | 1-Methylcyclopropanecarboxylic acid | Metallic Sodium | 92.6% - 93.1% | >95% | CN104447293A[1] |

Experimental Protocol: Reductive Dechlorination

The following is a representative experimental protocol derived from the patent literature for the reductive dechlorination of this compound.

Materials:

-

This compound

-

Metallic sodium

-

Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran)

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The this compound is dissolved in a suitable anhydrous solvent in the reaction flask.

-

Addition of Reducing Agent: Small pieces of metallic sodium are carefully added to the stirred solution at a controlled temperature. The reaction is often performed in liquid ammonia at its boiling point (-33 °C) or in a higher boiling solvent like THF.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the careful addition of a proton source (e.g., ethanol or ammonium chloride) to consume any unreacted sodium. The solvent is then removed under reduced pressure.

-

Acidification and Extraction: The residue is dissolved in water, and the aqueous solution is acidified to a pH of 1 by the dropwise addition of concentrated hydrochloric acid with stirring. The acidified solution is then extracted with dichloromethane.

-

Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1-methylcyclopropanecarboxylic acid. Further purification can be achieved by distillation or recrystallization if necessary.

Workflow Diagram:

References

The Diverse Biological Landscape of Substituted Cyclopropanecarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclopropanecarboxylic acids represent a versatile class of small molecules with a broad spectrum of biological activities, making them a compelling scaffold in drug discovery and development. Their unique three-membered ring structure imparts conformational rigidity and specific electronic properties that enable potent and selective interactions with various biological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.

Enzyme Inhibition: A Primary Mechanism of Action

A significant facet of the biological activity of substituted cyclopropanecarboxylic acids lies in their ability to act as potent and selective enzyme inhibitors. This inhibition spans a range of enzyme classes, highlighting the therapeutic potential of this chemical motif in various disease areas.

Inhibition of Metalloproteases

ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5): This enzyme is a key therapeutic target in osteoarthritis due to its role in aggrecan degradation in cartilage. A series of 1-sulfonylaminocyclopropanecarboxylates have been identified as potent ADAMTS-5 inhibitors. Notably, compound 22 from this series demonstrated an IC50 value of 7.4 nM, representing a significant advancement in the development of small molecule inhibitors for this enzyme[1].

| Compound | Target | IC50 (nM) | Reference |

| Compound 22 (a 1-sulfonylaminocyclopropanecarboxylate) | ADAMTS-5 | 7.4 | [1] |

Carboxypeptidase A: This zinc-containing metalloprotease is involved in digestive processes. While specific cyclopropanecarboxylic acid inhibitors have been studied, detailed quantitative data on their inhibitory constants (Ki) are still emerging. However, the constrained cyclopropane ring can be designed to mimic tetrahedral intermediates in peptide hydrolysis, making it a promising feature for potent inhibitors.

Inhibition of Other Key Enzymes

Cytosolic Phospholipase A2α (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH): These enzymes are central to inflammatory and pain signaling pathways. While specific IC50 values for cyclopropanecarboxylic acid derivatives are not yet widely published in readily accessible literature, the development of inhibitors for these enzymes is an active area of research. The structural features of cyclopropanecarboxylic acids make them suitable candidates for designing potent and selective inhibitors.

Antiviral Activity

Substituted cyclopropanecarboxylic acids have demonstrated notable potential as antiviral agents, particularly against cytomegalovirus (CMV).

Cyclopropavir and its Prodrugs: Cyclopropavir is a guanine derivative containing a cyclopropane ring that exhibits potent antiviral activity. 6-deoxycyclopropavir, a prodrug of cyclopropavir, is converted to the active form by xanthine oxidase. While 6-deoxycyclopropavir itself shows limited in vitro activity against a range of viruses including human cytomegalovirus (HCMV), human herpes viruses 1 and 2 (HSV-1 and HSV-2), and HIV-1, its oral administration is as effective as cyclopropavir in animal models of murine cytomegalovirus (MCMV) and HCMV infection[2]. This highlights the potential of prodrug strategies to improve the pharmacokinetic properties of this class of antiviral compounds.

Metabolic Modulation

Cyclopropanecarboxylic acid and its derivatives can significantly influence cellular metabolism, particularly in the liver.

Hepatic Pyruvate and Fatty Acid Metabolism: Cyclopropanecarboxylic acid has been shown to inhibit the metabolism of pyruvate, branched-chain α-keto acids, and acetoacetate in perfused rat livers. This inhibition is thought to occur at the level of the mitochondrial monocarboxylate transporter[3]. Specifically, it inhibits pyruvate decarboxylation and gluconeogenesis[3]. Furthermore, it has been observed to inhibit fatty acid oxidation[3]. These effects underscore the potential of these compounds in managing metabolic disorders.

Anti-inflammatory and Anticancer Potential

The anti-inflammatory properties of certain substituted cyclopropanecarboxylic acids are linked to their ability to modulate key signaling pathways involved in the inflammatory response. Moreover, their impact on cell signaling and metabolism also extends to potential applications in cancer therapy.

Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory drug Tranilast, a derivative of cyclopropanecarboxylic acid, has been shown to inhibit the NF-κB signaling pathway. It interferes with the association between NF-κB and the transcriptional coactivator CBP, thereby inhibiting NF-κB-dependent gene transcription[1]. Tranilast can also inhibit the ERK, JNK, and p38 signaling pathways, which are components of the MAPK cascade[4]. This dual modulation of key inflammatory pathways contributes to its therapeutic effects.

The following diagram illustrates the inhibitory effect of Tranilast on the NF-κB signaling pathway:

Caption: Tranilast inhibits NF-κB-dependent transcription by disrupting the interaction between NF-κB and its coactivator CBP.

The following diagram illustrates the general MAPK signaling cascade that can be inhibited by compounds like Tranilast:

Caption: Tranilast can inhibit key kinases within the MAPK signaling cascade, thereby affecting cellular responses like inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of substituted cyclopropanecarboxylic acids.

Enzyme Inhibition Assays

ADAMTS-5 Inhibition Assay (Fluorogenic Peptide Substrate):

-

Principle: This assay measures the cleavage of a fluorogenic peptide substrate by ADAMTS-5. Inhibition is quantified by a decrease in the fluorescence signal.

-

Materials:

-

Recombinant human ADAMTS-5

-

Fluorogenic peptide substrate (e.g., (Mca)-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test compounds (substituted cyclopropanecarboxylic acids)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed concentration of ADAMTS-5 to each well of the microplate.

-

Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic peptide substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Carboxypeptidase A Inhibition Assay (Spectrophotometric):

-

Principle: This assay measures the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine, by carboxypeptidase A. The increase in absorbance due to the formation of a product is monitored.

-

Materials:

-

Bovine pancreatic carboxypeptidase A

-

Substrate: Hippuryl-L-phenylalanine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)

-

Test compounds

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a cuvette, mix the assay buffer and the test compound.

-

Add the carboxypeptidase A solution and pre-incubate for a specified time.

-

Initiate the reaction by adding the hippuryl-L-phenylalanine solution.

-

Immediately measure the change in absorbance at 254 nm over time.

-

Calculate the initial reaction rates.

-

Determine the Ki values by analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

Antiviral Assays

Plaque Reduction Assay for Cytomegalovirus (CMV):

-

Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

-

Materials:

-

Human foreskin fibroblast (HFF) cells

-

Human Cytomegalovirus (HCMV)

-

Culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Test compounds

-

Overlay medium (e.g., culture medium with 0.5% agarose)

-

Crystal violet staining solution

-

-

Procedure:

-

Seed HFF cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with a known titer of HCMV for 1-2 hours.

-

Remove the virus inoculum and wash the cells.

-

Add the overlay medium containing serial dilutions of the test compounds.

-

Incubate the plates for 7-14 days until plaques are visible.

-

Fix the cells with formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

-

Metabolic Assays

Inhibition of Pyruvate-Dependent Gluconeogenesis in Perfused Rat Liver:

-

Principle: This ex vivo method assesses the effect of a compound on the synthesis of glucose from pyruvate in an intact, functioning liver.

-

Materials:

-

Isolated rat liver perfusion system

-

Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer)

-

[1-14C]-pyruvate

-

Test compounds

-

Scintillation counter

-

-

Procedure:

-

Surgically isolate the liver from an anesthetized rat and connect it to the perfusion system.

-

Perfuse the liver with the buffer until it is cleared of blood.

-

Switch to a recirculating perfusion system containing the buffer with [1-14C]-pyruvate and the test compound at a desired concentration.

-

Collect samples of the perfusate at regular intervals.

-

Measure the concentration of glucose and the incorporation of 14C into glucose using a scintillation counter.

-

Compare the rate of gluconeogenesis in the presence and absence of the test compound to determine the percentage of inhibition.

-

The following diagram outlines the general workflow for an in vitro enzyme inhibition assay:

Caption: A stepwise representation of a typical in vitro enzyme inhibition assay, from reagent preparation to data analysis.

Conclusion

Substituted cyclopropanecarboxylic acids are a promising class of compounds with a wide array of biological activities. Their ability to potently and selectively inhibit key enzymes, modulate metabolic pathways, and interfere with inflammatory signaling cascades makes them attractive candidates for the development of novel therapeutics for a range of diseases, including osteoarthritis, viral infections, metabolic disorders, and inflammatory conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-1-methylcyclopropanecarboxylic acid is a versatile synthetic intermediate that has found application in the development of novel therapeutic agents. Its rigid, three-dimensional cyclopropane scaffold and the presence of reactive dichloro groups make it an attractive building block for introducing unique structural motifs into drug candidates. A notable application of this compound is in the solid-phase synthesis of α-hydroxy esters, which have been identified as inhibitors of amyloid-β (Aβ) production.[1] The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease, making inhibitors of Aβ production a significant area of research for potential disease-modifying therapies.